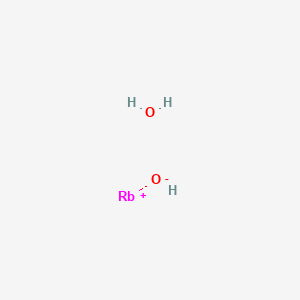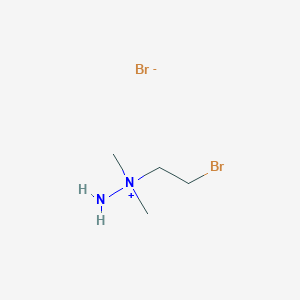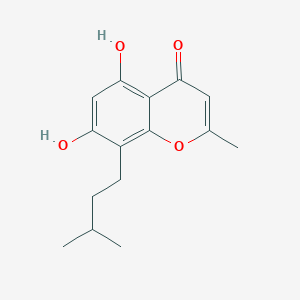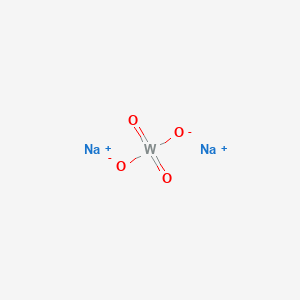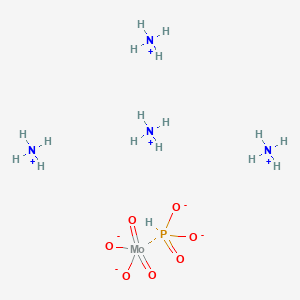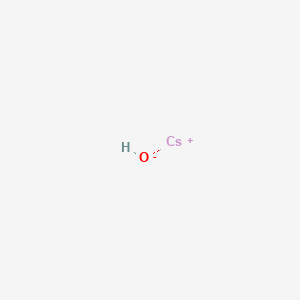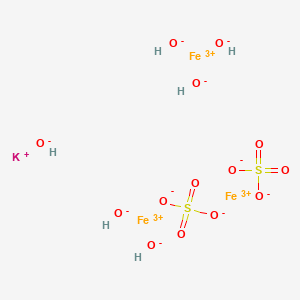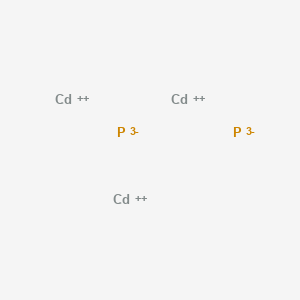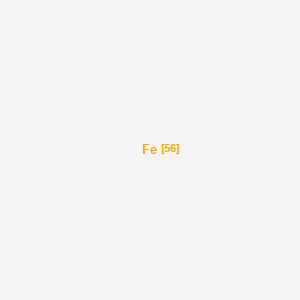
Iron, isotope of mass 56
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-56 (56 Fe) is the most common isotope of iron, making up about 91.754% of all iron . It has the lowest mass per nucleon of all nuclides, making it one of the most tightly bound nuclei . It has a mass number of 56, which is the number of nucleons (protons and neutrons) in the nucleus . The atomic number is 26, which is the number of protons .
Synthesis Analysis
Iron-56 is both naturally occurring and produced by fission . It is primarily analyzed using MC-ICP-SFMS (multicollector ICP-SFMS), a technique useful in a variety of fields including geology, pollution source tracing, exposure source tracing, biochemistry, and isotope geochemistry .Molecular Structure Analysis
The isotope of Iron-56 has 26 protons (atomic number Z) and 30 neutrons (N). The isotopic mass is 55.934936 (3) u (atomic weight of Iron-56) and the nuclide mass is 55.9206733 u (calculated nuclear mass without electrons) .Chemical Reactions Analysis
Iron isotopes, including Iron-56, are increasingly used to determine the source of the iron present in geological or biological materials and/or to characterize the chemical reactions that may have led to the form of iron under study .Physical And Chemical Properties Analysis
Iron-56 has a mass number A of 56, an atomic number Z of 26, and 30 neutrons. Its isotopic mass is 55.934936 (3) u and its nuclide mass is 55.9206733 u. It has a mass excess of -60.60673 MeV and a mass defect of 0.52846231199999 u per nucleus. Its nuclear binding energy is 492.25947285 MeV per nucleus .科学的研究の応用
Isotopic Measurement Techniques Researchers have developed techniques for high precision measurement of iron isotope ratios using high mass resolution multi-collector inductively coupled plasma mass spectrometry (MC-ICPMS). This method resolves mass interferences from isobaric polyatomic ions, enabling precise measurements of iron isotopes in various sample concentrations and conditions (Weyer & Schwieters, 2001).
Geochemical and Biological Cycling Iron isotopes are utilized to trace geochemical and biological cycling of iron. Studies indicate significant isotopic variability in fluids, rocks, and minerals formed at low temperatures, providing insights into abiotic and biotic processes that influence iron cycling (Beard et al., 2003).
In-situ Measurements in Geological Samples Techniques for in-situ measurements of iron isotopes in minerals like magnetite and sulfides have been developed, aiding the study of iron isotopic fractionation in different geological environments. Such methods allow the examination of isotopic variations within individual mineral grains, providing insights into the processes of iron cycling and deposition in ancient environments (Marin-Carbonne et al., 2011).
Planetary Science and Meteorites Iron isotopes are employed to investigate iron isotopic fractionation at inter- and intra-planetary scales. Studies of meteorites and planetary materials have revealed a homogeneity in Fe isotope composition, suggesting that planetary accretion did not significantly fractionate iron. Variations in Fe isotopes in different planetary materials can offer insights into planetary formation, differentiation, and core formation processes (Schoenberg & Blanckenburg, 2006).
Iron Isotope Fractionation in Soils and Biosphere Iron isotopes are also studied in the context of soil formation and biological cycling. Fractionation of Fe isotopes by soil microbes and organic acids has been documented, showing that biological processes can significantly influence the isotopic composition of iron in natural environments. Such studies enhance our understanding of the biogeochemical cycling of iron and its isotopic signatures in the rock record (Brantley et al., 2001).
Safety And Hazards
将来の方向性
As the Universe ages, matter will slowly convert to ever more tightly bound nuclei, approaching 56 Fe, ultimately leading to the formation of iron stars over ≈10 1500 years in an expanding universe without proton decay .
Relevant Papers A paper titled “Iron Isotopic Measurement using Large-Geometry High-Resolution Multi-Collector Inductively Coupled Plasma Mass Spectrometer” provides a detailed analysis of Iron isotopes, including Iron-56 . The paper discusses the importance of Iron isotopes in various scientific disciplines and the methodologies used for their analysis .
特性
IUPAC Name |
iron-56 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[56Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.934936 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron, isotope of mass 56 | |
CAS RN |
14093-02-8 |
Source


|
| Record name | Iron, isotope of mass 56 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014093028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


